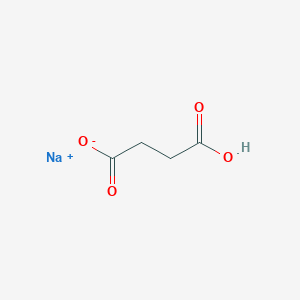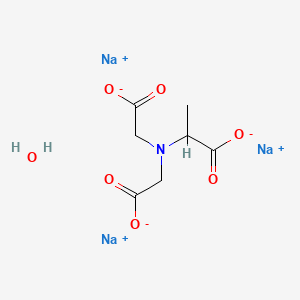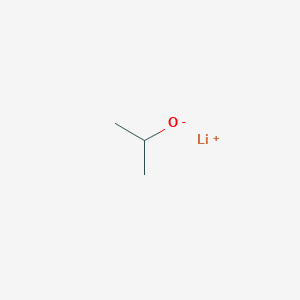
cesium;hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesium bicarbonate . It is a chemical compound with the formula CsHCO₃ . This compound is a salt of caesium and bicarbonate and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Caesium bicarbonate can be synthesized through the reaction of caesium carbonate with carbon dioxide and water:
Cs2CO3+CO2+H2O→2CsHCO3
This reaction involves dissolving caesium carbonate in water and then bubbling carbon dioxide through the solution to form caesium bicarbonate .
Industrial Production Methods: The industrial production of caesium bicarbonate follows the same synthetic route as described above. The process is typically carried out in large reactors where caesium carbonate is reacted with carbon dioxide under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Caesium bicarbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, caesium bicarbonate decomposes to form caesium carbonate, water, and carbon dioxide.
Neutralization: It reacts with acids to form caesium salts, water, and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating caesium bicarbonate at elevated temperatures.
Neutralization: Reacting caesium bicarbonate with various acids under ambient conditions.
Major Products Formed:
Decomposition: Caesium carbonate, water, and carbon dioxide.
Neutralization: Caesium salts (depending on the acid used), water, and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Caesium bicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies where caesium ions are required.
Medicine: Investigated for potential therapeutic uses due to its unique properties.
Industry: Utilized in the production of other caesium compounds and in various industrial processes.
Wirkmechanismus
The mechanism of action of caesium bicarbonate primarily involves the release of caesium ions (Cs⁺) and bicarbonate ions (HCO₃⁻) in aqueous solutions. These ions participate in various biochemical and chemical processes. The caesium ions can interact with cellular components and influence cellular functions, while bicarbonate ions play a role in maintaining pH balance and buffering capacity in biological systems.
Vergleich Mit ähnlichen Verbindungen
- Sodium bicarbonate (NaHCO₃)
- Potassium bicarbonate (KHCO₃)
- Ammonium bicarbonate (NH₄HCO₃)
Comparison:
- Sodium bicarbonate: Commonly known as baking soda, it is widely used in baking, cleaning, and as an antacid. It has similar buffering properties but differs in its cation.
- Potassium bicarbonate: Used as a leavening agent and in fire extinguishers. It has similar chemical properties but contains potassium instead of caesium.
- Ammonium bicarbonate: Used in baking and as a fertilizer. It decomposes more readily than caesium bicarbonate and releases ammonia gas.
Caesium bicarbonate is unique due to the presence of caesium, which imparts distinct chemical and physical properties compared to its sodium, potassium, and ammonium counterparts .
Eigenschaften
IUPAC Name |
cesium;hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUDHNSHCRDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCsO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.922 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)











